molecular formula C14H16N2O2S B3921185 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine

2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine

Cat. No. B3921185
M. Wt: 276.36 g/mol
InChI Key: IMWMOEBKPRYDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a pyrimidine derivative that has shown promising results in various studies related to cancer research, inflammation, and neurological disorders.

Scientific Research Applications

2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine has shown potential applications in various scientific research fields, including cancer research, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation. Additionally, it can inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and reduce oxidative stress in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine in lab experiments include its potential applications in various scientific research fields, including cancer research, inflammation, and neurological disorders. Additionally, this compound has shown promising results in various studies and has a well-defined mechanism of action. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 2-[4-(methylsulfonyl)phenyl]-5-propylpyrimidine. One direction is to investigate the potential applications of this compound in other scientific research fields, such as cardiovascular diseases and autoimmune disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, studies could investigate the potential side effects of this compound and its interactions with other drugs. Finally, future research could investigate the potential of this compound as a therapeutic agent in clinical trials.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. This compound has potential applications in cancer research, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways that are involved in these diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to its potential use as a therapeutic agent.

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-5-propylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-4-11-9-15-14(16-10-11)12-5-7-13(8-6-12)19(2,17)18/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMOEBKPRYDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.